Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate
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Overview
Description
Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, a fluorine atom, a nitro group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of an aromatic ring, followed by bromination and fluorination. The final step usually involves esterification to introduce the butanoate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid .
Scientific Research Applications
Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- 4-Bromo-3-fluoro-2-methylaniline
- Methyl 4-fluoro-2-nitrobenzoate
Uniqueness
Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Properties
Molecular Formula |
C11H12BrFN2O4 |
---|---|
Molecular Weight |
335.13 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3-fluoro-2-nitroanilino)butanoate |
InChI |
InChI=1S/C11H12BrFN2O4/c1-3-7(11(16)19-2)14-8-5-4-6(12)9(13)10(8)15(17)18/h4-5,7,14H,3H2,1-2H3 |
InChI Key |
BUIHUVKABHZROE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
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